(9E)-12-hydroxyoctadec-9-enoate
Description
Properties
Molecular Formula |
C18H33O3- |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/p-1/b12-9+ |
InChI Key |
WBHHMMIMDMUBKC-FMIVXFBMSA-M |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)[O-])O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Ricinoleic acid has been investigated for potential therapeutic uses, particularly in the following areas:
- Anti-inflammatory Agents : Studies suggest that ricinoleic acid exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
- Drug Delivery Systems : Its unique chemical structure allows it to be used in developing drug delivery systems that can enhance the bioavailability of therapeutic agents.
Case Study: Anti-inflammatory Effects
A study demonstrated that formulations containing ricinoleic acid significantly reduced inflammation in animal models. The mechanism involved modulation of pro-inflammatory cytokines, indicating its potential as an effective treatment for chronic inflammatory conditions.
Cosmetic Applications
Ricinoleic acid is also utilized in the cosmetics industry due to its emollient properties:
- Moisturizers : It acts as a natural moisturizer, helping to maintain skin hydration.
- Hair Care Products : Its conditioning properties make it beneficial in hair care formulations, promoting shine and reducing frizz.
Industrial Applications
In addition to its pharmaceutical and cosmetic uses, ricinoleic acid has several industrial applications:
- Lubricants : It serves as a biodegradable lubricant in various mechanical applications due to its excellent lubricating properties.
- Surfactants : Ricinoleic acid is used in producing surfactants for detergents and cleaning products.
Data Table: Applications Overview
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Reduces inflammation; potential for chronic disease treatment |
| Drug delivery systems | Enhances bioavailability of drugs | |
| Cosmetics | Moisturizers | Natural skin hydration |
| Hair care products | Improves hair texture and shine | |
| Industrial | Lubricants | Biodegradable and effective |
| Surfactants | Used in cleaning products |
Preparation Methods
Hydroxylation of Octadec-9-enoic Acid (Elaidic Acid)
Chemical Hydroxylation via Peracid Intermediates
Elaidic acid (trans-octadec-9-enoic acid) serves as a direct precursor for (9E)-12-hydroxyoctadec-9-enoate. Hydroxylation at C12 is achieved using peracids such as m-chloroperbenzoic acid (mCPBA) under anhydrous conditions. The reaction proceeds via an epoxide intermediate, which is subsequently hydrolyzed to the diol and selectively oxidized to the hydroxy acid.
Reaction Conditions:
- Catalyst: mCPBA (1.2 equiv) in dichloromethane at 0–5°C.
- Hydrolysis: 10% H₂SO₄ at 80°C for 2 hours.
- Oxidation: Jones reagent (CrO₃/H₂SO₄) at 25°C.
Yield: 65–72% (isolated as sodium salt after neutralization).
Table 1: Optimization of Hydroxylation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents epoxide rearrangement |
| mCPBA Equivalents | 1.2–1.5 | Maximizes epoxidation |
| Hydrolysis Duration | 2–3 hours | Ensures complete diol formation |
Isomerization of Ricinoleic Acid (Cis to Trans)
Thermal Isomerization
Ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid), abundant in castor oil, undergoes cis-to-trans isomerization at elevated temperatures. Heating at 200–220°C for 4–6 hours in the presence of iodine catalysts (0.5–1.0 wt%) produces (9E)-12-hydroxyoctadec-9-enoic acid, which is neutralized to the anion.
Mechanism: Radical-mediated double-bond rotation facilitated by iodine.
Yield: 58–63% (purity >95% by GC).
Enzymatic Synthesis via Hydroxylases
Microbial Hydroxylation
Pseudomonas aeruginosa strains expressing cytochrome P450 enzymes hydroxylate elaidic acid at C12 under aerobic conditions. The process occurs in buffered media (pH 7.0) at 30°C with glucose as a co-substrate.
Key Data:
Table 2: Microbial Hydroxylation Performance
| Strain | Substrate | Hydroxylation Rate (µmol/min) |
|---|---|---|
| P. aeruginosa ATCC | Elaidic acid | 0.45 |
| P. putida KT2440 | Elaidic acid | 0.32 |
Industrial-Scale Synthesis from Castor Oil Derivatives
Maleic Anhydride Grafting
Castor oil (≥85% ricinoleic acid) is reacted with diethylenetriamine (DETA) to form polyamide intermediates, followed by grafting with maleic anhydride. The process induces trans isomerization during high-temperature steps (200–220°C).
Procedure:
Ionic Liquid-Mediated Synthesis
Esterification and Mesylation
A two-step process using 1-butyl-3-methylimidazolium acetate ([BMIM]OAc) as a solvent and catalyst:
- Esterification: Elaidic acid + methanol → methyl elaidate (98% yield).
- Mesylation: Methanesulfonyl chloride introduces a leaving group at C12, followed by nucleophilic substitution with hydroxide.
Advantages:
- Reaction Time: 6 hours vs. 24 hours in conventional solvents.
- Purity: >99% by HPLC.
Q & A
Q. What are the standard analytical methods for identifying (9E)-12-hydroxyoctadec-9-enoate in laboratory settings?
Q. How is (9E)-12-hydroxyoctadec-9-enoate synthesized on a laboratory scale?
- Methodological Answer : The compound is typically synthesized via esterification of (9E)-12-hydroxyoctadec-9-enoic acid with alcohols (e.g., butanol or 2-hydroxypropyl alcohol) under acidic catalysis (e.g., H₂SO₄). Purification involves silica gel chromatography (hexane:ethyl acetate gradient) to isolate the esterified product .
Q. What safety protocols are recommended for handling (9E)-12-hydroxyoctadec-9-enoate?
- Methodological Answer :
- Storage : Keep in a dry, cool (4–8°C), ventilated area, away from ignition sources.
- PPE : Use nitrile gloves and safety goggles to minimize skin/eye contact.
- Spill Management : Absorb small spills with inert material (e.g., sand), then flush with water. Larger spills require neutralization and disposal per local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of (9E)-12-hydroxyoctadec-9-enoate across studies?
- Methodological Answer : Discrepancies may arise from:
- Isomeric impurities : Use chiral HPLC to confirm stereochemical purity (e.g., (9E,12R) vs. (9Z,12S) configurations) .
- Degradation products : Perform stability studies under varying pH/temperature and analyze via LC-MS to identify degradants .
- Study design : Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) .
Q. What advanced techniques are used to determine the stereochemical configuration of (9E)-12-hydroxyoctadec-9-enoate?
- Methodological Answer :
- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol 95:5) to separate enantiomers .
- Circular Dichroism (CD) Spectroscopy : Compare optical activity with stereochemically defined standards.
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
Q. How can degradation products of (9E)-12-hydroxyoctadec-9-enoate be characterized under varying storage conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–60°C), light (UV irradiation), and oxidative conditions (H₂O₂).
- Analytical Workflow :
LC-MS/MS : Identify degradants via fragmentation patterns (e.g., hydroxylated or shortened chains).
GC-MS : Derivatize with BSTFA to detect volatile byproducts.
Q. What strategies optimize the synthesis of high-purity (9E)-12-hydroxyoctadec-9-enoate for pharmacological assays?
- Methodological Answer :
- Catalyst Screening : Test lipases (e.g., Candida antarctica Lipase B) for stereoselective esterification.
- Purification : Use preparative HPLC (C18 column, methanol:water 85:15) to isolate >99% purity fractions.
- Quality Control : Validate purity via ¹H NMR integration of olefinic protons (δ 5.3–5.5 ppm) .
Q. How can researchers quantify (9E)-12-hydroxyoctadec-9-enoate in complex biological matrices (e.g., plasma)?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate lipids.
- Quantitative Analysis :
Derivatization : Convert to pentafluorobenzyl esters for enhanced GC-MS sensitivity.
Internal Standards : Use deuterated analogs (e.g., d₄-(9E)-12-hydroxyoctadec-9-enoate) to correct for matrix effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
